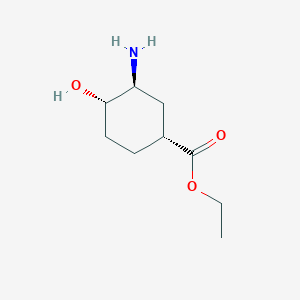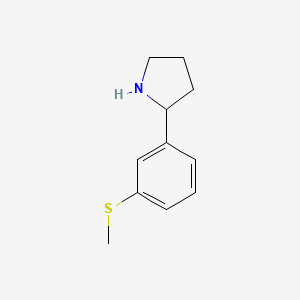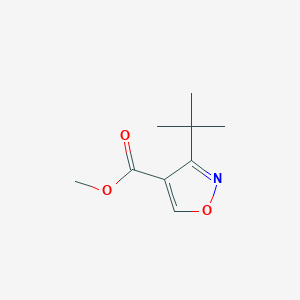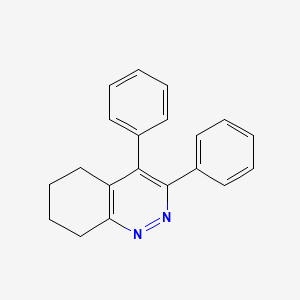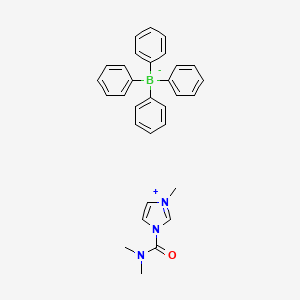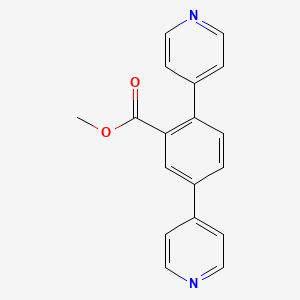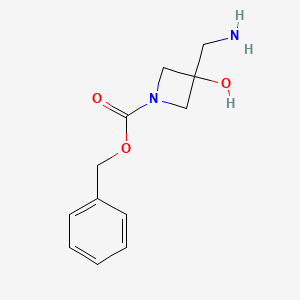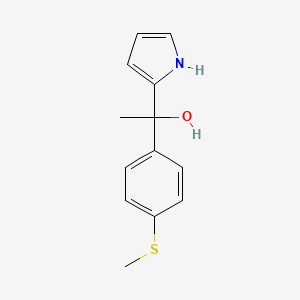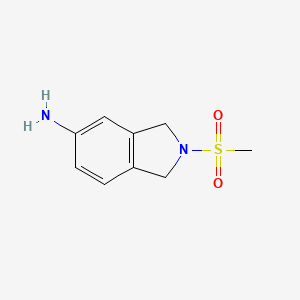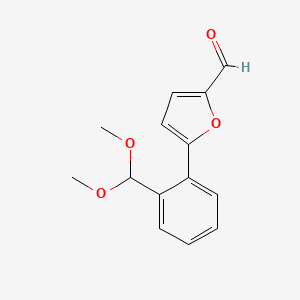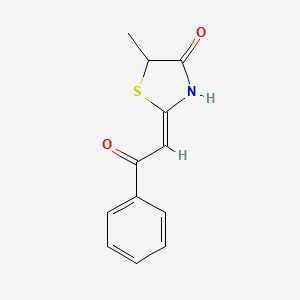
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-phenacylidene-1,3-thiazolidin-4-one with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-phenacylidene-1,3-thiazolidin-4-one: Lacks the methyl group at the 5-position.
(2E)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one: Geometric isomer with different spatial arrangement.
5-methyl-2-phenacylidene-1,3-thiazolidin-4-one: Without the (2Z) configuration.
Uniqueness
The presence of the (2Z) configuration and the methyl group at the 5-position in (2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. These structural features may enhance its reactivity and specificity towards certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S/c1-8-12(15)13-11(16-8)7-10(14)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15)/b11-7- |
InChI Key |
GVMZUACWXQYFQP-XFFZJAGNSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=C/C(=O)C2=CC=CC=C2)/S1 |
Canonical SMILES |
CC1C(=O)NC(=CC(=O)C2=CC=CC=C2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


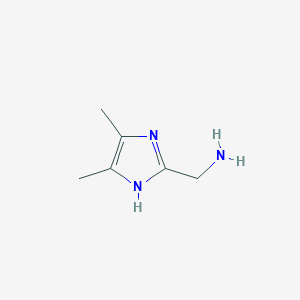
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
